

An In-depth Technical Guide to 5-Methylfurfuryl Alcohol: Chemical and Physical Properties

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Compound of Interest

Compound Name: 5-Methylfurfuryl alcohol

Cat. No.: B021186

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Introduction

5-Methylfurfuryl alcohol, a furan derivative, is a compound of increasing interest in various scientific fields. Its structural similarity to biologically active molecules and its potential as a versatile chemical intermediate make it a subject of study in medicinal chemistry, materials science, and as a flavoring agent. This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Methylfurfuryl alcohol**, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications, particularly in the realm of drug development.

Chemical and Physical Properties

5-Methylfurfuryl alcohol is a colorless to pale yellow liquid with a sweet, caramel-like aroma. [1] The following tables summarize its key chemical and physical properties.

Table 1: General Chemical Properties

Property	Value	Source
IUPAC Name	(5-methylfuran-2-yl)methanol	[2]
Synonyms	5-Methyl-2-furanmethanol, (5-Methyl-2-furyl)methanol	[2]
CAS Number	3857-25-8	[3]
Molecular Formula	C ₆ H ₈ O ₂	[4]
Molecular Weight	112.13 g/mol	[1][4]
SMILES	<chem>Cc1ccc(CO)o1</chem>	[4]
InChIKey	VOZFDEJGHQWZHU-UHFFFAOYSA-N	[4]

Table 2: Physical Properties

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	177-178 °C at 760 mmHg	[5]
Density	1.082 - 1.088 g/cm ³ at 20 °C	[5]
Refractive Index	1.484 - 1.490 at 20 °C	[5]
Flash Point	61.8 °C (143.2 °F)	[3]
Solubility	Soluble in water and ethanol. Slightly soluble in chloroform and ethyl acetate.	[1][3]
Vapor Pressure	0.647 mmHg at 25 °C	[3]

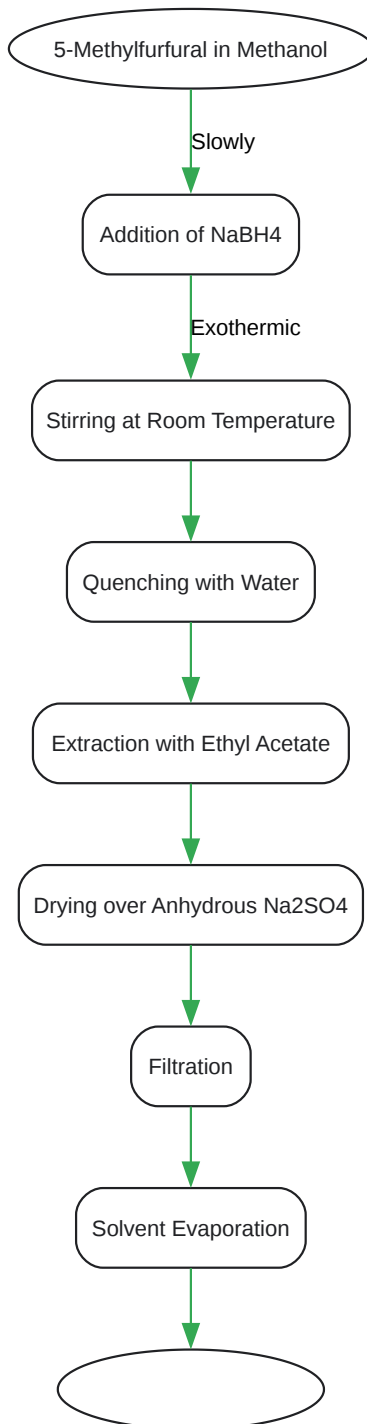
Synthesis and Purification

The most common laboratory synthesis of **5-Methylfurfuryl alcohol** is the reduction of 5-methylfurfural.[6] Sodium borohydride (NaBH₄) is a suitable reducing agent for this

transformation due to its mildness and selectivity for aldehydes over other functional groups.

Synthesis Workflow

Synthesis of 5-Methylfurfuryl Alcohol



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Caption: Workflow for the synthesis of **5-Methylfurfuryl alcohol**.

Experimental Protocol: Synthesis

Materials:

- 5-Methylfurfural
- Sodium borohydride (NaBH_4)
- Methanol
- Deionized water
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 5-methylfurfural (e.g., 5.0 g, 45.4 mmol) in methanol (e.g., 50 mL).
- Cool the solution in an ice bath.
- Slowly add sodium borohydride (e.g., 1.72 g, 45.4 mmol) in portions to the stirred solution.
Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.

- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by slowly adding deionized water (e.g., 50 mL).
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude **5-Methylfurfuryl alcohol** can be purified by vacuum distillation.

Materials:

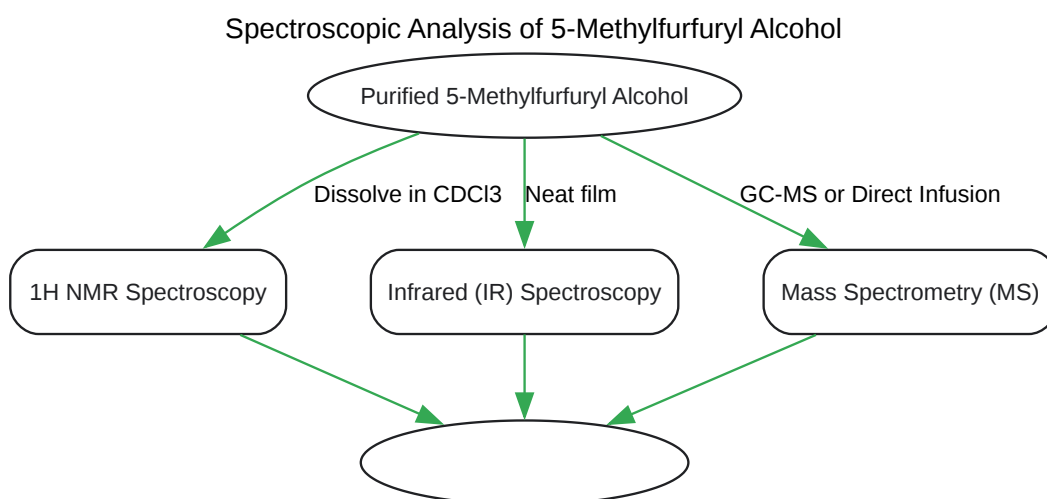
- Crude **5-Methylfurfuryl alcohol**
- Short-path distillation apparatus
- Vacuum pump
- Heating mantle
- Stir bar

Procedure:

- Assemble the short-path distillation apparatus.
- Place the crude **5-Methylfurfuryl alcohol** and a stir bar into the distillation flask.

- Begin stirring and gradually apply vacuum.
- Slowly heat the distillation flask using a heating mantle.
- Collect the fraction that distills at the appropriate temperature and pressure (the boiling point will be lower than at atmospheric pressure).

Spectroscopic Characterization Analytical Workflow



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Caption: Workflow for the spectroscopic analysis of **5-Methylfurfuryl alcohol**.

¹H NMR Spectroscopy

Table 3: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.14	d	1H	Furan ring H
~5.90	d	1H	Furan ring H
~4.50	s	2H	-CH ₂ OH
~2.27	s	3H	-CH ₃
~2.33 (variable)	br s	1H	-OH

Interpretation:

- The two doublets around 6.14 and 5.90 ppm are characteristic of the protons on the furan ring.
- The singlet at approximately 4.50 ppm corresponds to the two protons of the hydroxymethyl group (-CH₂OH).
- The singlet at around 2.27 ppm is assigned to the three protons of the methyl group (-CH₃).
- A broad singlet, which can vary in chemical shift, is observed for the hydroxyl proton (-OH).

Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Broad, Strong	O-H stretch (alcohol)
~2920, 2870	Medium	C-H stretch (sp ³)
~1570	Medium	C=C stretch (furan ring)
~1010	Strong	C-O stretch (alcohol)

Interpretation:

- The broad and strong absorption around 3350 cm^{-1} is a definitive indication of the presence of a hydroxyl (-OH) group.
- The peaks in the $2920\text{-}2870\text{ cm}^{-1}$ region are due to the stretching vibrations of the sp^3 hybridized C-H bonds in the methyl and hydroxymethyl groups.
- The absorption at approximately 1570 cm^{-1} is characteristic of the C=C bond stretching within the furan ring.
- The strong peak around 1010 cm^{-1} corresponds to the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Table 5: Major Mass Fragments (Electron Ionization)

m/z	Relative Intensity	Possible Fragment
112	High	$[\text{M}]^+$ (Molecular ion)
97	High	$[\text{M} - \text{CH}_3]^+$
95	Base Peak	$[\text{M} - \text{OH}]^+$ or $[\text{M} - \text{H}_2\text{O} - \text{H}]^+$
81	Medium	$[\text{M} - \text{CH}_2\text{OH}]^+$
43	High	$[\text{C}_3\text{H}_7]^+$ or $[\text{CH}_3\text{CO}]^+$

Interpretation:

- The molecular ion peak is observed at m/z 112, corresponding to the molecular weight of **5-Methylfurfuryl alcohol**.
- The base peak at m/z 95 is likely due to the loss of a hydroxyl radical or water followed by a hydrogen atom.
- Other significant fragments correspond to the loss of the methyl group (m/z 97) and the hydroxymethyl group (m/z 81).

Applications in Drug Development and Biological Activity

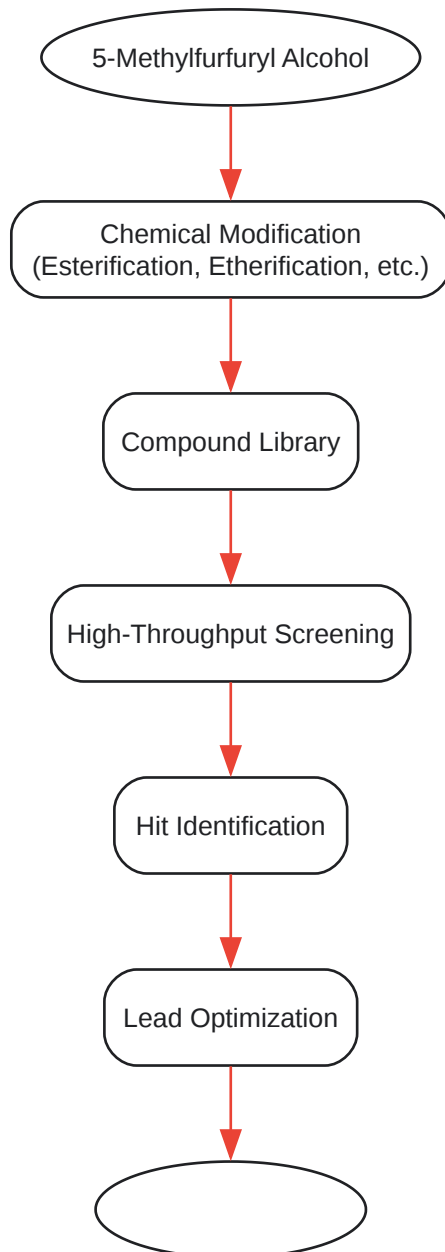
While **5-Methylfurfuryl alcohol** itself is primarily used as a flavoring agent, the furan scaffold is a common motif in many biologically active compounds and pharmaceuticals. Research into furan derivatives has shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Some studies have investigated the cytotoxic potentials of furfuryl alcohol and related compounds.[5] For instance, derivatives of 5-hydroxymethylfurfural (a related furan) have been synthesized and evaluated for their anticancer activities against various cell lines.[7][8] These studies suggest that the furan ring can serve as a valuable pharmacophore in the design of novel therapeutic agents.

The potential for **5-Methylfurfuryl alcohol** and its derivatives in drug discovery lies in its ability to be chemically modified to create libraries of compounds for screening. The hydroxyl group provides a reactive handle for esterification, etherification, and other transformations to explore structure-activity relationships.

Logical Relationship in Drug Discovery

5-Methylfurfuryl Alcohol in Drug Discovery



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Caption: Logical workflow for utilizing **5-Methylfurfuryl alcohol** in a drug discovery program.

Safety and Handling

5-Methylfurfuryl alcohol is harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Methylfurfuryl alcohol is a furan derivative with well-defined chemical and physical properties. Its synthesis is readily achievable in a laboratory setting, and its structure can be unequivocally confirmed through standard spectroscopic techniques. While its direct applications in drug development are still emerging, its furan core is a recognized pharmacophore, suggesting that **5-Methylfurfuryl alcohol** and its derivatives represent a promising area for future research in medicinal chemistry. This guide provides foundational technical information to support researchers and scientists in their work with this versatile compound.

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